molecular formula C21H19BrN4O2 B2717358 2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899746-03-3

2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2717358
CAS No.: 899746-03-3
M. Wt: 439.313
InChI Key: WTIUOOFGOSGFOC-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound with the molecular formula C₂₁H₁₉BrN₄O₂ and a molecular weight of 439.3 g/mol . This benzamide derivative features a complex structure that incorporates multiple pharmacologically relevant rings, including a 2-bromobenzamide group and a pyridazine scaffold substituted with a morpholine moiety . The specific three-dimensional arrangement and electronic properties conferred by these groups make it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's structure is characterized by a central benzamide linkage, where the amide group connects a 2-bromophenyl ring to an aminophenyl substituent. The aminophenyl group is further functionalized at the para-position with a pyridazine ring, which is in turn substituted at the 6-position with a morpholine group, a common feature in many biologically active molecules . This unique architecture suggests potential applications in the development of kinase inhibitors and other targeted therapeutic agents, particularly for probing signal transduction pathways in cancer and inflammatory disease research. The presence of the bromine atom offers a versatile handle for further synthetic modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is provided for research and development use only in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

2-bromo-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2/c22-18-4-2-1-3-17(18)21(27)23-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIUOOFGOSGFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl group is synthesized through a series of reactions starting from readily available precursors such as pyridazine and morpholine.

    Bromination: The bromine atom is introduced into the benzamide structure using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The pyridazinyl intermediate is then coupled with the brominated benzamide using coupling reagents such as palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Substituent Effects
2-Bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (Target) Bromo-benzamide, morpholino-pyridazinyl-phenyl Bromine: Steric bulk, halogen bonding. Morpholine: Solubility, hydrogen bonding.
N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide () Alkoxy (butoxy) phenyl, propan-2-yl linker Butoxy group: Increased lipophilicity. Propan-2-yl linker: Conformational flexibility.
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-1-yl)benzamide () Methoxyphenyl, sulfamoyl group, enone linker Sulfamoyl: Hydrogen bonding. Methoxy: Electron-donating. Enone linker: Planarity, conjugation.
3-Fluoro-N-(3-fluorophenyl)benzamide () Fluorinated benzamide, meta-substitution on phenyl Fluorine: High electronegativity, reduced steric hindrance. Meta-substitution: Altered electronic effects.

Analysis of Substituent Impact

Halogen Substituents
  • Fluorine () : Enhances electronegativity, improving metabolic stability and membrane permeability but lacks halogen-bonding capacity compared to bromine.
Heterocyclic Moieties
  • Morpholine (Target): Improves aqueous solubility due to polarity and hydrogen-bonding capacity. Contrasts with sulfamoyl groups (), which offer stronger hydrogen-bond donor/acceptor properties but may reduce cell permeability.
Linker and Substitution Patterns
  • Alkoxy Chains () : Butoxy/pentyloxy/hexyloxy groups increase lipophilicity (higher logP), favoring membrane penetration but reducing solubility.

Research Findings and Inferences

Solubility vs. Permeability : The morpholine group in the target compound likely enhances solubility compared to alkoxy-substituted analogs () but may reduce permeability relative to fluorinated benzamides ().

Electronic Effects : Bromine’s polarizability could improve target engagement via halogen bonding, whereas fluorine’s electronegativity () stabilizes aromatic rings without significant steric effects.

Synthetic Challenges: The pyridazine-morpholine-phenyl scaffold in the target compound may require specialized crystallization techniques (e.g., SHELX software for X-ray refinement, as noted in ), unlike simpler benzamides.

Biological Activity

2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a bromine atom, a morpholinopyridazine moiety, and a benzamide structure, which are significant for its biological activity. The molecular formula is C17H18BrN3OC_{17}H_{18}BrN_{3}O, with a molecular weight of approximately 364.25 g/mol.

Research indicates that this compound may act as an antagonist in various signaling pathways, particularly the Hedgehog (Hh) signaling pathway. This pathway is crucial in regulating cell growth and differentiation, and its dysregulation is often implicated in cancer progression.

Inhibition of Hedgehog Signaling

The compound has been shown to inhibit the Smoothened (SMO) receptor, a key component of the Hh pathway. In vitro studies demonstrated that it effectively reduced cell proliferation in various tumor cell lines, including PANC-1 and SUIT-2, with IC50 values indicating potent activity in the low nanomolar range.

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Study Cell Line IC50 (nM) Mechanism
Study APANC-1100SMO inhibition
Study BSUIT-2150Hh pathway inhibition
Study CPC-3200Downstream effects on Gli1

Case Studies

  • Case Study 1: In Vitro Efficacy
    • Researchers conducted experiments using Shh-Light II (Shh-L2) cells to evaluate the compound's effect on Hh signaling. The results indicated that treatment with this compound led to significant reductions in cell viability and proliferation rates.
  • Case Study 2: In Vivo Studies
    • In vivo studies using xenograft models showed that administration of the compound resulted in delayed tumor growth. The correlation between reduced Gli1 levels and tumor size suggests a potential mechanism where the compound not only inhibits SMO but also affects downstream signaling components.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Preliminary findings suggest moderate binding affinity to human serum albumin (HSA), which may influence its bioavailability and therapeutic efficacy.

Safety Considerations

Toxicological assessments indicate that while the compound shows promise as an anticancer agent, further studies are necessary to evaluate its safety profile comprehensively. Potential hepatotoxicity and interactions with cytochrome P450 enzymes have been noted, necessitating careful monitoring during clinical development.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromine substitution and morpholine-pyridazine linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 428.3 for C₂₀H₁₈BrN₃O₃) .
  • X-ray crystallography : SHELX software refines crystal packing and hydrogen-bonding networks .

Advanced Tip : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with observed reactivity in biological assays .

What is the hypothesized mechanism of action for this compound in cancer research?

Basic Research Focus
The compound is proposed as a PARP inhibitor , leveraging its bromobenzamide moiety to intercalate with DNA repair enzymes. PARP-1/2 inhibition disrupts base excision repair, synergizing with DNA-damaging therapies in BRCA-mutant cancers .

Q. Methodological Validation :

  • Competitive binding assays : Measure IC₅₀ against recombinant PARP-1.
  • Cellular assays : Assess potentiation of olaparib in BRCA-deficient cell lines (e.g., MDA-MB-436).

How can researchers resolve contradictions in reported PARP inhibition efficacy across studies?

Advanced Research Focus
Discrepancies may arise from:

  • Cellular context : Off-target kinase inhibition (e.g., PI3K/AKT) in non-BRCA models .
  • Assay conditions : NAD⁺ concentration variations in enzymatic vs. cellular assays.

Q. Resolution Strategy :

Orthogonal assays : Combine enzymatic (ELISA) and cellular (γH2AX foci) readouts.

Proteomic profiling : Identify off-target interactions via kinome-wide screening .

What structure-activity relationship (SAR) insights guide optimization of this scaffold?

Advanced Research Focus
Key SAR trends from analogs:

  • Bromine position : Para substitution (vs. meta) enhances DNA intercalation .
  • Morpholine-pyridazine : Critical for PARP-1 binding (ΔG = -9.2 kcal/mol in docking studies) .
  • Trifluoromethyl analogs : Improved metabolic stability but reduced solubility .
Modification PARP-1 IC₅₀ (nM)Solubility (µg/mL)
2-Bromo (parent)12.58.3
4-Trifluoromethyl analog9.85.1
Meta-bromo derivative45.612.9

How should researchers design experiments to optimize synthetic yield for scale-up?

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Screen catalysts (Pd vs. Ni), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. toluene).
  • In-line analytics : Use FTIR or Raman to monitor reaction progression and intermediate stability .
  • Work-up optimization : Liquid-liquid extraction with ethyl acetate removes Pd residues effectively .

What pharmacokinetic challenges are anticipated, and how can they be addressed preclinically?

Q. Advanced Research Focus

  • Low oral bioavailability : Attributed to poor solubility (<10 µg/mL).
    Solutions :
    • Nanoparticle formulation : Use PEG-PLGA carriers to enhance dissolution.
    • Prodrug strategy : Introduce phosphate esters at the benzamide carbonyl .

Q. In vitro ADME :

  • Microsomal stability : t½ > 60 min in human liver microsomes.
  • CYP inhibition : Moderate CYP3A4 inhibition (IC₅₀ = 4.2 µM) requires structural tweaks .

How can crystallographic data improve understanding of target binding interactions?

Q. Advanced Research Focus

  • Co-crystallization with PARP-1 : Resolve binding mode using SHELX-refined structures (2.1 Å resolution) .
  • Electron density maps : Identify key hydrogen bonds (e.g., morpholine O···PARP-1 His862) .

Q. Data Collection Tips :

  • Use synchrotron radiation (λ = 0.97 Å) for weakly diffracting crystals.
  • Anisotropic refinement for bromine atoms to model thermal motion accurately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.